Superior MT1/MT2 Binding Affinity vs. Melatonin
Agomelatine demonstrates comparable to superior binding affinity at human melatonin MT1 and MT2 receptors compared to the endogenous ligand melatonin. Specifically, agomelatine binds to MT1 with Ki = 6.15 × 10⁻¹¹ M (0.0615 nM) and MT2 with Ki = 2.68 × 10⁻¹⁰ M (0.268 nM), while melatonin exhibits Ki values of 8.52 × 10⁻¹¹ M (0.0852 nM) at MT1 and 2.63 × 10⁻¹⁰ M (0.263 nM) at MT2 [1]. Additionally, in independent assays using CHO-hMT1 and CHO-hMT2 cell lines, agomelatine displays Ki values of 0.1 nM and 0.12 nM, respectively, confirming high-affinity agonism across experimental systems [2].
| Evidence Dimension | Receptor binding affinity (Ki) at human melatonin MT1 and MT2 receptors |
|---|---|
| Target Compound Data | MT1: Ki = 6.15 × 10⁻¹¹ M (0.0615 nM); MT2: Ki = 2.68 × 10⁻¹⁰ M (0.268 nM) [1] |
| Comparator Or Baseline | Melatonin: MT1 Ki = 8.52 × 10⁻¹¹ M (0.0852 nM); MT2 Ki = 2.63 × 10⁻¹⁰ M (0.263 nM) [1] |
| Quantified Difference | Agomelatine shows ~28% higher affinity at MT1 (0.0615 vs 0.0852 nM) and essentially equivalent affinity at MT2 relative to melatonin. |
| Conditions | Radioligand binding assay using cloned human MT1 and MT2 receptors; values from Ying et al. 1996 as reported in Srinivasan et al. 2014. |
Why This Matters
Higher MT1 affinity may contribute to more potent and durable chronobiotic effects compared to endogenous melatonin, a key differentiator for circadian rhythm-related therapeutic applications.
- [1] Srinivasan V, Gobbi G, Shillcutt S, Suzen S. Agomelatine: A Neuroprotective Agent with Clinical Utility beyond Depression and Anxiety. In: Melatonin and Melatonergic Drugs in Clinical Practice. Taylor & Francis; 2014. View Source
- [2] MedChemExpress. Agomelatine hydrochloride (S-20098 hydrochloride) DataSheet. Ki values for CHO-hMT1 (0.1 nM) and CHO-hMT2 (0.12 nM). View Source
